1-(2-Amino-5-bromophenyl)ethan-1-ol
Description
Overview of 1-(2-Amino-5-bromophenyl)ethan-1-ol (B6203440) within Contemporary Organic Chemistry
In contemporary organic chemistry, this compound serves as a valuable building block and intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a variety of chemical transformations. This makes it a versatile reagent in the construction of heterocyclic compounds and other elaborate molecular architectures.
One of the notable applications of this compound is in the synthesis of substituted quinolones. For instance, it can be used as a reactant in ruthenium-catalyzed dehydrogenative cyclization reactions with benzyl (B1604629) alcohols to produce polysubstituted 4-quinolones. rsc.org Quinolone derivatives are of significant interest due to their wide range of pharmacological activities.
The presence of a bromine atom on the phenyl ring also provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, thereby increasing its synthetic utility. The strategic placement of the amino, hydroxyl, and bromo substituents on the phenyl ring makes this compound a key intermediate for creating diverse molecular scaffolds for drug discovery and materials science.
Historical Context of Related Aminoalcohol Synthesis and Chemical Significance
The synthesis of amino alcohols has a rich history in organic chemistry, with their importance being recognized for over a century. acs.org Early methods often involved the reduction of amino acids or the reaction of ammonia (B1221849) with aldehydes followed by reduction. ontosight.ai Over the years, more sophisticated and stereoselective methods have been developed.
A landmark achievement in this field was the development of the Sharpless asymmetric aminohydroxylation, which allows for the enantioselective synthesis of vicinal amino alcohols from alkenes. diva-portal.orguni-muenster.de This method, for which Barry Sharpless was a co-recipient of the Nobel Prize in Chemistry in 2001, revolutionized the synthesis of chiral amino alcohols, which are crucial components in many biologically active molecules and chiral ligands for asymmetric catalysis. diva-portal.orguni-muenster.de
Amino alcohols are a ubiquitous structural motif found in numerous natural products and pharmaceuticals. nih.gov For example, the anti-malarial drug quinine (B1679958) and the antibiotic vancomycin (B549263) both contain amino alcohol functionalities. diva-portal.org The ability of amino alcohols to participate in hydrogen bonding and act as chiral auxiliaries has cemented their importance in medicinal chemistry and asymmetric synthesis. alfa-chemistry.comdiva-portal.org The development of new synthetic routes to access structurally diverse amino alcohols, such as this compound, continues to be an active area of research. acs.orgorganic-chemistry.org
Structural Peculiarities and Functional Group Interplay in Substituted Phenylethanols
The structure of this compound is characterized by a unique interplay of its functional groups, which dictates its chemical reactivity and physical properties. The molecule consists of a phenylethanol backbone with three key substituents on the phenyl ring: an amino group (-NH2) at the 2-position, a bromine atom (-Br) at the 5-position, and a hydroxyl group (-OH) on the ethyl side chain.
The relative positions of the amino and hydroxyl groups allow for the potential of intramolecular hydrogen bonding. This interaction can influence the conformation of the molecule and its reactivity. researchgate.net For instance, in related 2-phenylethanol (B73330) structures, interactions between the hydroxyl hydrogen and the phenyl ring's π-electron system can stabilize certain conformations. researchgate.net
The electronic properties of the substituents also play a crucial role. The amino group is an activating, ortho-para directing group, while the bromine atom is a deactivating, ortho-para directing group. The combined electronic effects of these groups, along with the hydroxyl group, influence the electron density of the aromatic ring and the reactivity of the benzylic alcohol. The bromine atom's presence also introduces the possibility of halogen bonding, a non-covalent interaction that can affect crystal packing and molecular recognition processes. Furthermore, the chiral center at the carbon bearing the hydroxyl group means that this compound can exist as enantiomers, a critical consideration in the synthesis of chiral drugs. ontosight.ai
Data Table
| Property | Value |
| Chemical Formula | C8H10BrNO |
| Molecular Weight | 216.08 g/mol bldpharm.com |
| IUPAC Name | This compound |
| CAS Number | 865670-75-3 bldpharm.com |
| SMILES | CC(O)C1=CC(Br)=CC=C1N bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
1-(2-amino-5-bromophenyl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,10H2,1H3 |
InChI Key |
RTIGSRQGUBHYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 2 Amino 5 Bromophenyl Ethan 1 Ol
Precursor Synthesis and Subsequent Transformations
The most common pathway to 1-(2-amino-5-bromophenyl)ethan-1-ol (B6203440) involves the preparation and subsequent chemical modification of the corresponding ketone, 1-(2-amino-5-bromophenyl)ethan-1-one. lookchem.comnih.govchemicalbook.comsigmaaldrich.comscbt.com
This key intermediate is a versatile building block in various chemical syntheses. lookchem.com Its preparation is a critical first step in accessing the target amino alcohol.
The synthesis of 1-(2-amino-5-bromophenyl)ethan-1-one is commonly achieved through the bromination of 2-aminoacetophenone (B1585202). researchgate.netresearchgate.net In this electrophilic aromatic substitution reaction, the bromine atom is selectively introduced at the para position relative to the activating amino group.
A typical laboratory procedure involves dissolving 2-aminoacetophenone in a solvent like dichloromethane (B109758) (CH₂Cl₂) and cooling the solution. researchgate.netresearchgate.net A brominating agent, such as pyridinium (B92312) tribromide (pyridine hydrobromide perbromide), is then added slowly while maintaining a low temperature (0–5 °C). researchgate.netresearchgate.net The reaction mixture is stirred for a period at this low temperature before being allowed to warm to room temperature, where it continues to react for several hours to ensure completion. researchgate.netresearchgate.net The resulting product, 1-(2-amino-5-bromophenyl)ethan-1-one, can then be isolated and purified. researchgate.net
Table 1: Synthesis of 1-(2-Amino-5-bromophenyl)ethan-1-one via Bromination
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Product |
|---|---|---|---|---|---|
| 2-Aminoacetophenone | Pyridinium tribromide | Dichloromethane | 0–5 °C, then room temp. | ~26 hours | 1-(2-Amino-5-bromophenyl)ethan-1-one |
Data compiled from research articles describing the synthesis. researchgate.netresearchgate.net
Once the ketone precursor is obtained, the next crucial step is the reduction of the carbonyl group to a hydroxyl group to form the target secondary alcohol.
Grignard reagents (organomagnesium halides) are powerful nucleophiles that readily add to the carbonyl carbon of ketones and aldehydes. organic-chemistry.orgmasterorganicchemistry.comyoutube.com While the typical Grignard reaction with a ketone results in a tertiary alcohol by adding an alkyl or aryl group, certain sterically hindered Grignard reagents can act as reducing agents. organic-chemistry.orgyoutube.comyoutube.com This occurs via a hydride transfer from the β-carbon of the Grignard reagent to the carbonyl carbon, proceeding through a six-membered cyclic transition state. This reduction pathway converts the ketone into a secondary alcohol. For the conversion of 1-(2-amino-5-bromophenyl)ethan-1-one to this compound, a Grignard reagent like isopropylmagnesium bromide could facilitate such a reduction. Following the reaction, a workup with a proton source (e.g., dilute acid) is necessary to yield the final alcohol. masterorganicchemistry.com
To produce a single enantiomer of this compound, an optically active alcohol, enantioselective reduction methods are employed. These methods are crucial in pharmaceutical synthesis where often only one enantiomer possesses the desired biological activity. The reduction of the prochiral ketone, 1-(2-amino-5-bromophenyl)ethan-1-one, can be achieved using a chiral reducing agent or a catalyst. google.com
A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst. google.com These catalysts create a chiral environment around the ketone, forcing the hydride to be delivered to one face of the carbonyl group preferentially, leading to a high enantiomeric excess of one of the alcohol enantiomers. google.com Other approaches include using microorganisms or enzymes that can perform highly stereoselective reductions of ketones. googleapis.com
Table 2: Enantioselective Reduction Strategies
| Method | Reagent/Catalyst | Principle | Product |
|---|---|---|---|
| Catalytic Reduction | Borane (BH₃) with chiral oxazaborolidine catalyst | Catalyst-controlled stereoselective hydride delivery. | Optically active this compound |
| Biocatalysis | Microorganisms/Enzymes | Enzyme-mediated stereospecific reduction. | Optically active this compound |
Based on general principles of enantioselective ketone reduction. google.comgoogleapis.com
Reduction Pathways to Form this compound
Direct Synthetic Routes to Substituted Aminoalcohols
Beyond the precursor-based approach, modern organic synthesis offers several direct methods for preparing substituted amino alcohols. These strategies can provide improved efficiency and stereoselectivity. One such method is the stereoselective oxyamination of alkenes, which can directly install both the amino and hydroxyl groups across a double bond with high control over the stereochemical outcome. rsc.org Other innovative routes include the coupling of N-sulfinyl imines with cyclopropanols, which undergo ring-opening to form vicinal amino alcohols. nih.gov Furthermore, multicomponent reactions, such as the one-pot synthesis from aldehydes and isocyanides, offer a practical and atom-economical approach to N-substituted β-amino alcohols. tib.eu The copper-catalyzed reductive coupling of N-substituted allyl equivalents to ketones also represents a powerful technique for accessing chiral 1,2-amino alcohol synthons. nih.gov
One-Pot Synthetic Procedures for Amino Alcohols
Enzymatic cascades also offer a green and efficient one-pot route. For instance, 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), a bio-based monomer, has been synthesized from 5-(hydroxymethyl)furfural (HMF) in a one-pot, one-step process using a four-enzyme cascade. rsc.org Such biocatalytic systems, which can feature engineered oxidases and transaminases, demonstrate the potential for sustainable amino alcohol production. rsc.org
Ring-Opening Reactions of Epoxides with Amines
The ring-opening of epoxides with amines is one of the most direct and widely employed methods for preparing β-amino alcohols. mdpi.comgrowingscience.com This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to the formation of a C-N bond and the alcohol functionality. With unsymmetrical epoxides, the regioselectivity of the amine attack—whether it occurs at the more or less sterically hindered carbon—is a critical factor that can often be controlled by the choice of reagents and catalysts. rroij.com
Numerous catalytic systems have been developed to facilitate this transformation under mild conditions and with high regioselectivity. These include:
Lewis Acids: Catalysts like indium tribromide and antimony trichloride (B1173362) have been shown to effectively promote the aminolysis of epoxides. rroij.comresearchgate.net
Solid Acid Catalysts: Environmentally benign options such as sulfated tin oxide growingscience.com, sulfated zirconia researchgate.net, and Amberlist-15 researchgate.net have proven to be highly efficient, reusable catalysts that afford β-amino alcohols in good to excellent yields.
Biocatalysts: Enzymes, particularly lipases, are emerging as powerful catalysts for epoxide ring-opening reactions. mdpi.com They operate under mild conditions and can offer high selectivity, although they may require longer reaction times compared to some chemical catalysts. mdpi.com Continuous-flow reactor technology is being combined with biocatalysis to enhance reaction efficiency. mdpi.com
Catalytic Approaches in this compound Synthesis
Catalysis is central to the modern synthesis of amino alcohols, offering pathways that are more efficient, selective, and environmentally friendly than stoichiometric methods. Ruthenium-based catalysts and asymmetric catalysis, in particular, have enabled significant advances in this field.
Ruthenium-Catalyzed Methodologies
Ruthenium complexes are exceptionally versatile catalysts for reactions that form the basis of amino alcohol synthesis. A highly effective strategy for producing chiral 1,2-amino alcohols is the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-ketoamines. nih.govacs.org This method is prized for its operational simplicity and for proceeding without the need for protecting groups on the amine, which aligns with the principles of green chemistry. acs.org
Beyond hydrogenation, ruthenium catalysts are used in C-C bond-forming reactions that can lead to amino alcohol precursors. For example, ruthenium-catalyzed hydrogen transfer from an amino alcohol to a diene, such as butadiene, can trigger the formation of an imine intermediate that subsequently undergoes addition reactions. acs.orgelsevierpure.com Ruthenium catalysts have also been employed in the oxidative cyclization of 2-aminobenzyl alcohol with ketones to produce quinolines, demonstrating their utility in constructing complex nitrogen-containing heterocyclic scaffolds. rsc.org
Asymmetric Catalysis for Aminoalcohol Synthesis
Given that this compound is a chiral molecule, asymmetric catalysis is essential for the selective synthesis of a single enantiomer. Enantiomerically pure β-amino alcohols are critical building blocks for pharmaceuticals.
Key asymmetric strategies include:
Asymmetric Transfer Hydrogenation (ATH): As mentioned, Ru-catalyzed ATH is a powerful tool for the enantioselective reduction of α-amino ketones to chiral amino alcohols, often achieving excellent enantioselectivities (>99% ee) and high yields. nih.govacs.org
Organocatalysis: Small chiral organic molecules can effectively catalyze the asymmetric synthesis of amino alcohols. Proline and its derivatives are well-known for catalyzing the α-amination of aldehydes and ketones. nih.gov The development of silyl-protected diarylprolinol catalysts, which operate without hydrogen-bonding capabilities, has further expanded the scope of organocatalyzed amination reactions. nih.gov
Chiral Ligand-Metal Complexes: The combination of a transition metal with a chiral ligand is a classic and effective approach. For example, chiral diols and β-amino alcohols derived from carbohydrates like fructose (B13574) have been used as ligands in the titanium-promoted enantioselective addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess. mdpi.com Similarly, chiral P,N,N-ligands have shown excellent performance in iridium and ruthenium-catalyzed asymmetric hydrogenations of various ketones. researchgate.net
Optimization of Synthetic Pathways
To maximize the viability of a synthetic route for industrial or large-scale laboratory applications, optimization of the reaction conditions is paramount. The primary goal is typically to enhance the product yield while minimizing costs, waste, and reaction time.
Strategies for Yield Enhancement
A key strategy for enhancing the yield of β-amino alcohols from the ring-opening of epoxides is the careful optimization of the catalytic system and reaction conditions. Research using sulfated tin oxide as a catalyst for the reaction between styrene (B11656) oxide and aniline (B41778) demonstrated the importance of catalyst loading. growingscience.com It was found that a catalyst loading of just 2 mol% was sufficient to achieve a high product yield, with higher amounts providing no significant benefit. growingscience.com
Another critical factor is the choice of solvent. The same study showed that conducting the reaction under solvent-free conditions was significantly more effective than using various solvents. growingscience.com This approach not only improves the yield but also simplifies the work-up procedure and reduces environmental impact.
| Entry | Catalyst (mol%) | Solvent | Result |
|---|---|---|---|
| 1 | None | Solvent-Free | Slow reaction |
| 2 | 2 | Various Solvents | Moderate performance |
| 3 | 2 | Solvent-Free | High yield |
| 4 | >2 | Solvent-Free | No significant yield improvement |
This table is based on data for a model reaction and illustrates general principles of yield enhancement. growingscience.com
Influence of Reaction Conditions (Solvent, Temperature, Reagents)
The conversion of 1-(2-amino-5-bromophenyl)ethanone (B1278902) to its corresponding secondary alcohol is a standard reduction reaction. However, the presence of multiple functional groups—an aromatic amine, an aryl bromide, and a ketone—requires careful consideration of the reaction conditions to achieve chemoselectivity. The primary methods involve hydride-donating reagents or catalytic hydrogenation.
Reagents: The choice of reducing agent is the most significant factor.
Sodium Borohydride (NaBH₄): This is the most frequently used reagent for this type of transformation due to its mild nature and high selectivity for aldehydes and ketones. numberanalytics.commasterorganicchemistry.com It does not typically reduce other functional groups like esters or amides under standard conditions. masterorganicchemistry.com Its safety and ease of handling make it suitable for a wide range of laboratory scales.
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ can also reduce the ketone. However, its high reactivity necessitates the use of anhydrous solvents like THF and careful temperature control, often starting at 0°C. orgsyn.org It is less chemoselective and more hazardous to handle than NaBH₄.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst. Common catalysts include Palladium on carbon (Pd/C) or Raney Nickel. google.comgoogle.com Catalytic transfer hydrogenation, using a hydrogen source like ammonium (B1175870) formate (B1220265) or isopropanol (B130326), offers an alternative that avoids the need for pressurized hydrogen gas. google.comnih.gov
Solvent: The solvent plays a crucial role in solubilizing the reactants and modulating the reactivity of the reducing agent.
Protic Solvents: Alcohols such as methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) are the most common solvents for reductions using sodium borohydride. numberanalytics.commasterorganicchemistry.com They are effective at dissolving NaBH₄ and the substrate, and the alcohol itself can participate in the reaction mechanism by protonating the intermediate alkoxide.
Aprotic Solvents: Ethers like tetrahydrofuran (B95107) (THF) are required for reductions with highly reactive hydrides such as LiAlH₄ to prevent solvent decomposition. orgsyn.org Other polar aprotic solvents like dimethylacetamide (DMAc) can also be used. acs.org
Water: While NaBH₄ reacts with water, the reaction is slow enough, especially at lower temperatures, that water can sometimes be used as a co-solvent or as the primary solvent in certain modified systems. masterorganicchemistry.com
Temperature: The reaction temperature influences the reaction rate and selectivity.
Low to Ambient Temperatures: Reductions with NaBH₄ are often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. numberanalytics.com Temperatures can be kept as low as -78°C to further enhance selectivity if needed. masterorganicchemistry.com
Elevated Temperatures: Catalytic hydrogenations may require higher temperatures, ranging from 30°C to 80°C, to achieve a reasonable reaction rate. google.comgoogle.com
The interplay of these factors determines the efficiency of the synthesis. For instance, the reduction of a ketone to an alcohol using NaBH₄ in ethanol is a widely applied and reliable method. numberanalytics.com Similarly, catalytic transfer hydrogenation with Pd/C and ammonium formate in methanol provides a mild and efficient alternative. google.com
The following table summarizes typical reaction conditions for the reduction of substituted acetophenones to their corresponding alcohols, which are applicable to the synthesis of this compound.
Table 1: Influence of Reaction Conditions on the Synthesis of Substituted Aryl Ethanols
| Reagent | Solvent | Temperature | Key Characteristics |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temp. | High selectivity for ketones, mild conditions, common lab practice. numberanalytics.commasterorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0°C to Room Temp. | Powerful, non-selective reductant; requires anhydrous conditions. orgsyn.org |
| H₂ / Raney Nickel | Methanol | ~80°C | Catalytic method, may require elevated temperature and pressure. google.com |
| Ammonium Formate / Pd-C | Methanol or Ethanol | 30°C to 70°C | Catalytic transfer hydrogenation; avoids pressurized H₂. google.com |
Chemical Reactivity and Derivatization of 1 2 Amino 5 Bromophenyl Ethan 1 Ol
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group is a key site for transformations such as oxidation, esterification, and etherification.
The secondary alcohol moiety of 1-(2-Amino-5-bromophenyl)ethan-1-ol (B6203440) can be oxidized to yield the corresponding ketone, 1-(2-Amino-5-bromophenyl)ethanone (B1278902). organic-chemistry.orgorganic-chemistry.org This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern methods. libretexts.orgchemguide.co.ukyoutube.com
Common oxidizing agents for the conversion of secondary alcohols to ketones include:
Chromium-based reagents : Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), is a powerful oxidizing agent. libretexts.orgkhanacademy.org Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are milder alternatives that are also effective. youtube.com
Dess-Martin Periodinane (DMP) : A hypervalent iodine reagent that provides a mild and selective method for oxidation.
Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine.
The product of this oxidation, 1-(2-Amino-5-bromophenyl)ethanone, is a known compound used as an intermediate in further chemical syntheses. researchgate.net
The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. youtube.comchemguide.co.uk These reactions are typically catalyzed by a strong acid, such as concentrated sulfuric acid, when a carboxylic acid is used. chemguide.co.uk The reaction with more reactive acyl chlorides can often proceed without a catalyst and is generally faster and more efficient, yielding the ester and hydrogen chloride. youtube.com
Esterification Reaction Examples:
| Reactant | Catalyst/Conditions | Product Type |
|---|---|---|
| Carboxylic Acid (R-COOH) | Concentrated H₂SO₄, Heat | Ester |
| Acid Anhydride ((RCO)₂O) | Heat | Ester |
Etherification, the conversion of the alcohol to an ether, can be achieved through methods like the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R'-X), forming an ether (R-O-R'). The presence of the amine group in the molecule requires careful selection of reagents and conditions to avoid side reactions.
Reactions Involving the Amino Group
The primary amino group on the phenyl ring is nucleophilic and can participate in a wide array of reactions, including functionalization, protection, and carbon-nitrogen bond formation.
The reactivity of the amino group often necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. organic-chemistry.org Common protecting groups for amines are designed to temporarily reduce their nucleophilicity and are removable under specific conditions. numberanalytics.com
Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) libretexts.orgcreative-peptides.com |
| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (H₂/Pd) libretexts.orgcreative-peptides.com |
Once protected, or if desired as the final product, the amine can be functionalized. Acylation with acid chlorides or anhydrides can form amides, while reaction with sulfonyl chlorides yields sulfonamides. These derivatization techniques are crucial for modifying the molecule's properties. ug.edu.pl
While the primary amine of this compound can itself be a product of reductive amination from a corresponding carbonyl, it can also serve as the nucleophile in a subsequent reductive amination reaction. wikipedia.org By reacting it with an aldehyde or ketone, an intermediate imine or enamine is formed, which is then reduced in situ to a secondary amine. researchgate.net
This process is a powerful method for forming new carbon-nitrogen bonds. Common reducing agents for this transformation are chosen for their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. researchgate.net Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used for this purpose. researchgate.net
Reactions Involving the Bromine Substituent
The bromine atom on the aromatic ring is a versatile handle for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. youtube.com These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester) to form a new carbon-carbon bond. researchgate.netnih.govacs.orgharvard.edu This method is widely used to synthesize biaryl compounds or to introduce alkyl, alkenyl, or alkynyl substituents. The presence of the unprotected ortho-amino group can influence the reaction, but effective catalyst systems, such as those using CataXCium A Pd G3, have been developed for such substrates. nih.gov
Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgwikipedia.orglibretexts.orgacs.org This allows for the synthesis of more complex diarylamines or N-alkylanilines. The development of specialized phosphine (B1218219) ligands has been crucial for achieving high efficiency with a broad range of substrates. wikipedia.org
Heck Coupling : In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene.
Sonogashira Coupling : This involves the coupling of the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to produce an aryl alkyne.
The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations and depends heavily on the specific coupling partners involved. acs.org
Nucleophilic Substitution Reactions
The bromine atom attached to the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution, although typically requiring activated conditions or metal catalysis. More commonly, the functional groups on the side chain can be derived from substitution reactions. For instance, a synthetic route to a related amino alcohol involves the nucleophilic substitution of a suitable halide with sodium azide (B81097), followed by reduction of the azide to an amine. This highlights a pathway where the amino group itself is introduced via a nucleophilic substitution-reduction sequence. The bromine atom on the aromatic ring can also be replaced by various nucleophiles, a transformation that is fundamental in building molecular complexity.
| Reactant | Nucleophile | Conditions | Product Type |
| Precursor Halide | Sodium Azide (NaN₃) | Dimethylformamide (DMF), elevated temp. | Azide Intermediate |
| Azide Intermediate | Triphenylphosphine (PPh₃) | Tetrahydrofuran (B95107) (THF), 50°C | Primary Amine |
This table illustrates a common two-step process for introducing an amine via nucleophilic substitution, a strategy applicable in the synthesis of related amino alcohols.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The presence of a bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds. libretexts.orgyoutube.com This reaction typically couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com
The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org By employing this reaction, the bromine atom of this compound can be replaced with a wide variety of alkyl, alkenyl, or aryl groups. libretexts.orgnih.gov This versatility is crucial for the synthesis of complex molecules and pharmaceutical agents. libretexts.orgnih.gov The development of air-stable potassium aminomethyltrifluoroborates has further expanded the scope of Suzuki-Miyaura reactions to include the introduction of protected primary amine moieties. nih.gov
| Component | Example | Purpose |
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid, Alkenyltrifluoroborate | Nucleophilic partner, source of new C-group |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the C-C bond formation |
| Base | K₂CO₃, KOt-Bu | Activates the organoboron species |
| Solvent | Toluene/H₂O, THF | Reaction medium |
This table outlines the key components for a typical Suzuki-Miyaura cross-coupling reaction involving a brominated aryl substrate.
Cyclization Reactions and Heterocycle Formation
The ortho positioning of the amino and 1-hydroxyethyl groups on the phenyl ring provides an ideal scaffold for intramolecular cyclization reactions to form various heterocyclic systems. Such transformations are often driven by the "tert-amino effect," a phenomenon that describes the cyclization of ortho-substituted N,N-dialkylanilines. nih.govbeilstein-journals.org Although the primary amine in this compound would first need to be derivatized to a tertiary amine, the underlying principle of intramolecular cyclization remains highly relevant.
Dehydrative cyclization presents another important pathway for heterocycle synthesis from amino alcohols. Under acidic or metal-catalyzed conditions, the hydroxyl group can be eliminated as water, generating a carbocationic intermediate that is then trapped by the neighboring amino group to form a ring. This strategy can lead to the formation of important nitrogen-containing heterocycles like substituted quinolines or other fused systems. nih.govbeilstein-journals.org For example, Knoevenagel condensation of related 2-dialkylaminobenzaldehydes with active methylene (B1212753) compounds can be followed by an intramolecular cyclization to yield spiro-fused quinolines. nih.gov Similarly, reactions involving 5-tert-amino-substituted pyrazoles can lead to fused pyrazolinoquinolizine systems through a mechanism involving a 1,5-hydride shift followed by cyclization. beilstein-journals.orgresearchgate.net
| Starting Moiety | Reaction Type | Potential Heterocyclic Product |
| ortho-Amino alcohol | Dehydrative Cyclization | Substituted Quinolines |
| Derivatized tert-Amino Aldehyde | Knoevenagel/Cyclization | Spiro-fused Quinolines |
| Derivatized tert-Amino Pyrazole | Knoevenagel/Cyclization | Fused Pyrazolinoquinolizines |
This table summarizes potential cyclization pathways to form heterocyclic structures from precursors related to this compound.
Stereoselective Transformations and Diastereoselective Control
The carbinol carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis and transformation of such chiral amino alcohols are of significant interest because the biological activity of molecules often depends on their specific stereochemistry. beilstein-journals.orgbeilstein-journals.orgnih.gov
Key strategies for synthesizing chiral amino alcohols involve the stereoselective construction of the core amino alcohol moiety. beilstein-journals.orgnih.gov One common approach is the stereoselective aminohydroxylation of an alkene, where the amino and hydroxyl groups are added across a double bond with a specific spatial arrangement. beilstein-journals.orgbeilstein-journals.orgnih.gov Another strategy involves creating a bond between two existing chiral centers to form the desired 2-amino-1,3-diol structure, a molecule class closely related to the target compound. beilstein-journals.orgnih.gov
Once the chiral amino alcohol is formed, its subsequent reactions can be controlled to produce specific diastereomers. Diastereocontrol has been observed in the metal-catalyzed dehydrative cyclization of β-hydroxy amides to form oxazolines, where the reaction rates can differ between diastereomers. This suggests that cyclization reactions involving this compound could potentially be controlled to favor the formation of one diastereomeric product over another, which is a critical consideration in the synthesis of complex, multi-stereocenter molecules.
| Synthetic Strategy | Description | Outcome |
| Stereoselective Aminohydroxylation | Addition of amino and hydroxyl groups across an allylic carbamate (B1207046) in the presence of a catalyst like potassium osmate. beilstein-journals.orgnih.gov | Forms the amino alcohol moiety with a defined stereochemistry. beilstein-journals.orgnih.gov |
| Reductive Azidoketon Cyclisation | Palladium-catalyzed cyclization of an azidoketone precursor. beilstein-journals.orgnih.gov | Creates a cyclic amino alcohol target molecule. beilstein-journals.orgnih.gov |
| Diastereoselective Cyclization | Metal-catalyzed dehydration of a chiral β-hydroxy amide. | Formation of oxazolines with diastereocontrol. |
This table highlights key methods for achieving stereoselectivity in the synthesis and transformation of amino alcohols.
Stereochemistry and Enantioselective Synthesis of 1 2 Amino 5 Bromophenyl Ethan 1 Ol
Intrinsic Chirality of 1-(2-Amino-5-bromophenyl)ethan-1-ol (B6203440)
The chirality of this compound originates from the presence of a single stereogenic center. The carbon atom bearing the hydroxyl group is bonded to four distinct substituents: a hydroxyl (-OH) group, a hydrogen (-H) atom, a methyl (-CH₃) group, and a 2-amino-5-bromophenyl group. This structural feature makes the molecule chiral, meaning it is non-superimposable on its mirror image.
Consequently, this compound exists as a pair of enantiomers:
(R)-1-(2-Amino-5-bromophenyl)ethan-1-ol
(S)-1-(2-Amino-5-bromophenyl)ethan-1-ol
These enantiomers possess identical physical and chemical properties in an achiral environment but exhibit different biological activities and interactions with other chiral molecules. Accessing the enantiomerically pure forms of this compound is therefore essential for its application in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov
Enantioselective Synthetic Methodologies
To overcome the challenges of separating racemic mixtures, significant research has focused on enantioselective synthetic methods that directly produce a single, desired enantiomer.
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com The auxiliary guides the formation of a new stereocenter, and after the desired transformation, it can be cleaved and recovered. researchgate.net Popular auxiliaries are often derived from naturally occurring chiral compounds like amino acids, terpenes, or carbohydrates. nih.gov
In the synthesis of chiral alcohols like this compound, a prochiral ketone precursor, 1-(2-amino-5-bromophenyl)ethanone (B1278902), would be reacted with a chiral reducing agent or the substrate would be modified with a chiral auxiliary prior to reduction. For instance, amides derived from pseudoephedrine or pseudoephenamine have been used effectively in diastereoselective alkylation reactions to create chiral alcohols and ketones. nih.gov Another class of highly successful auxiliaries are the oxazolidinones, often referred to as Evans' auxiliaries, which are widely employed in stereoselective aldol (B89426) reactions that can lead to chiral 1,2-amino alcohols. wikipedia.orgnih.gov Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also gained popularity due to their high effectiveness in asymmetric synthesis. scielo.org.mx
While direct application on 1-(2-amino-5-bromophenyl)ethanone is not extensively documented in the provided results, these established methodologies represent a viable strategy. For example, a chiral auxiliary like (R)-mandelic acid has been used to achieve the chiral synthesis of a different heterocyclic ethanol (B145695) derivative. chemicalpapers.com
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction | Typical Products | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Chiral alcohols, carboxylic acids | wikipedia.orgnih.gov |
| Pseudoephedrine/Pseudoephenamine | Alkylations | Enantiomerically enriched carboxylic acids, ketones, alcohols | nih.gov |
| Camphorsultam (Oppolzer's Sultam) | Aldol Reactions, Diels-Alder | Chiral alcohols, carboxylic acids | researchgate.netnih.gov |
| SAMP/RAMP Hydrazones | Alkylations | Chiral aldehydes, ketones | nih.gov |
Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. These methods utilize a metal catalyst complexed with a chiral ligand to deliver hydrogen to one face of the carbonyl group preferentially. The substrate for synthesizing this compound via this method is 1-(2-amino-5-bromophenyl)ethanone. nih.govresearchgate.net
Asymmetric transfer hydrogenation (ATH) often employs ruthenium, rhodium, or manganese catalysts with chiral diamine or amino alcohol ligands, using hydrogen sources like isopropanol (B130326) or formic acid. A notable development is the use of manganese catalysts for the ATH of N-heteroaromatics in water, highlighting a move towards more sustainable and economical processes. rsc.org Such protocols can achieve high yields and excellent enantiomeric excess (ee) for various substrates.
The efficiency of these reductions depends on the catalyst, ligand, and reaction conditions. The amino group on the phenyl ring of the substrate can coordinate with the metal center, influencing the stereochemical outcome of the reduction.
Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. nih.gov Enzymes like lipases, esterases, and ketoreductases (KREDs) operate under mild conditions and exhibit high enantioselectivity.
For the synthesis of chiral this compound, two primary enzymatic strategies are applicable:
Kinetic Resolution: A racemic mixture of the alcohol is subjected to an enzymatic reaction, typically esterification or hydrolysis, catalyzed by a lipase. The enzyme selectively acylates or deacylates one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantioenriched alcohol from the esterified product. Lipase PS (from Pseudomonas cepacia) has been shown to be effective in the resolution of similar alcohol intermediates, achieving good conversion and high enantiomeric ratios. core.ac.uk
Asymmetric Reduction: A prochiral ketone, 1-(2-amino-5-bromophenyl)ethanone, is reduced to a single enantiomer of the alcohol using a ketoreductase (KRED). This method is highly efficient, often leading to very high enantiomeric excess (>99% ee). nih.gov
A study on the synthesis of an intermediate for the drug Ivabradine successfully employed a Lipase PS-mediated resolution of a related chiral alcohol, demonstrating the industrial viability of this approach.
Table 2: Examples of Enzymatic Resolutions for Chiral Alcohols
| Enzyme | Reaction Type | Substrate Type | Result | Reference |
|---|---|---|---|---|
| Lipase PS (Amano) | Hydrolysis | Racemic Ester | 41% conversion, 90:10 e.r. of acylated product after 1h | |
| Lipase PS (Amano) | Resolution | Racemic Ester | (S)-alcohol obtained in 96:4 e.r. |
Chiral Resolution Techniques
When enantioselective synthesis is not feasible or desired, chiral resolution is the primary method to separate enantiomers from a racemic mixture. This can be achieved through several techniques. nih.gov
One common method is the formation of diastereomeric salts. The racemic amino alcohol is reacted with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. chemicalpapers.com This reaction produces a mixture of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer of the amino alcohol is recovered by breaking the salt.
Another powerful technique is chiral chromatography. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. For example, Chiralpak® columns are effective for the enantioseparation of racemic amino alcohols. nih.gov
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to control the formation of a new stereocenter in a molecule that already contains one or more stereocenters. While this compound itself has only one stereocenter, diastereoselective strategies become relevant when it is used as a building block or when it is synthesized from a chiral precursor.
Methods for Stereochemical Analysis and Determination
The determination of the enantiomeric purity and the assignment of the absolute configuration of this compound are accomplished using several well-established analytical techniques. These methods include chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing or solvating agents, and single-crystal X-ray crystallography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers, providing a direct measure of the enantiomeric excess (ee) of a sample. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. For amino alcohols like this compound, polysaccharide-based and Pirkle-type CSPs are commonly employed.
The selection of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers. For analogous compounds, such as other brominated phenyl-substituted amino alcohols, normal-phase chromatography is often effective. A mobile phase typically consists of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol. Additives like trifluoroacetic acid (TFA) or a basic amine may be used to improve peak shape and resolution by interacting with the amino and hydroxyl functional groups of the analyte. tsijournals.com
The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. The following table provides representative conditions for the chiral HPLC analysis of a closely related compound, which would be a starting point for method development for this compound.
| Parameter | Condition |
| Column | (R,R) Whelk-O1 (Pirkle-type CSP) |
| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid:Isopropylamine (B41738) (95:5:0.1:0.025, v/v/v/v) tsijournals.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm tsijournals.com |
| Column Temperature | 25 °C |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers, allowing for accurate quantification of enantiomeric excess. |
This table presents typical starting conditions for chiral HPLC method development based on methods for structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for stereochemical analysis. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. This can be achieved in two main ways:
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent, such as Mosher's acid chloride, to form a pair of diastereomers. These diastereomers have different chemical and physical properties, resulting in distinct signals in the NMR spectrum, allowing for the determination of their ratio.
Chiral Solvating Agents (CSAs): The enantiomers form transient diastereomeric complexes with a chiral solvent or a chiral lanthanide shift reagent. researchgate.net This interaction leads to a separation of signals for the two enantiomers in the NMR spectrum, most commonly observed in ¹H or ¹⁹F NMR. researchgate.net The chemical shift difference (Δδ) between the corresponding protons of the enantiomers depends on the strength of the interaction with the CSA.
The enantiomeric excess can be calculated by integrating the separated signals.
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique requires the formation of a high-quality single crystal of one of the enantiomers, often as a salt with a chiral acid or base of known absolute configuration (e.g., tartaric acid).
The diffraction pattern of X-rays passing through the crystal allows for the calculation of the three-dimensional arrangement of atoms in the crystal lattice. By analyzing the anomalous dispersion of the X-rays, the absolute stereochemistry of the chiral center can be unambiguously assigned as either (R) or (S). While being the gold standard for absolute configuration determination, this method is dependent on the ability to grow suitable crystals and does not provide information on the enantiomeric purity of a bulk sample. nih.gov
| Analytical Method | Principle | Information Obtained | Sample Requirements |
| Chiral HPLC | Diastereomeric interactions with a chiral stationary phase. | Enantiomeric excess (ee), purity. | Solution of the compound. |
| NMR with Chiral Auxiliaries | Formation of diastereomeric species (covalent or non-covalent) with distinct NMR signals. | Enantiomeric excess (ee). | Solution of the compound mixed with a chiral auxiliary. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Absolute configuration ((R) or (S)), solid-state conformation. | High-quality single crystal of one enantiomer. |
This table summarizes the primary methods for the stereochemical analysis of this compound.
Spectroscopic Characterization and Structural Elucidation of 1 2 Amino 5 Bromophenyl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, would provide unambiguous evidence for the structure of 1-(2-Amino-5-bromophenyl)ethan-1-ol (B6203440).
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The reduction of the ketone precursor to the alcohol would result in the appearance of a new chiral center at the benzylic carbon. This would lead to a quartet for the proton attached to this carbon (CH-OH) and a doublet for the adjacent methyl group protons. A broad singlet for the hydroxyl (-OH) proton, which is often exchangeable with D₂O, is also expected. The signals for the aromatic protons and the amino (-NH₂) group protons would remain, with slight shifts due to the change in the electronic environment.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.40 | Doublet | 3H | -CH₃ |
| ~4.80 | Quartet | 1H | -CH(OH) |
| ~5.0 (broad) | Singlet | 1H | -OH |
| ~5.5 (broad) | Singlet | 2H | -NH₂ |
| ~6.65 | Doublet | 1H | Ar-H |
| ~7.10 | Doublet of doublets | 1H | Ar-H |
| ~7.35 | Doublet | 1H | Ar-H |
Note: The predicted chemical shifts are estimations based on analogous structures and may vary depending on the solvent and other experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Upon reduction of the ketone, the most significant change would be the upfield shift of the carbonyl carbon signal (typically >190 ppm) to a carbinol carbon signal (around 60-75 ppm). The methyl carbon would also experience a slight shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -CH₃ |
| ~70 | -CH(OH) |
| ~110 | Quaternary Ar-C (C-Br) |
| ~118 | Ar-CH |
| ~120 | Quaternary Ar-C (C-NH₂) |
| ~130 | Ar-CH |
| ~132 | Ar-CH |
| ~145 | Quaternary Ar-C (C-CH(OH)) |
Note: The predicted chemical shifts are estimations and can be influenced by the experimental setup.
Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the methyl protons and the methine proton of the ethyl alcohol side chain, confirming their adjacent positions.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal long-range couplings between protons and carbons. Key correlations would be expected from the methyl protons to the carbinol carbon and the aromatic carbon to which the ethanol (B145695) group is attached. The aromatic protons would show correlations to neighboring aromatic carbons, helping to confirm the substitution pattern on the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
GC-MS analysis of this compound would provide both the retention time from the gas chromatograph and the mass spectrum of the compound. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for benzylic alcohols include the loss of a methyl group ([M-15]⁺) and the loss of water ([M-18]⁺). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound, the expected exact mass for the protonated molecule ([M+H]⁺) would be calculated based on its molecular formula, C₈H₁₁BrNO⁺. This would serve as definitive evidence for the elemental composition of the synthesized molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Expected m/z Value | Interpretation |
| GC-MS (EI) | 215/217 | Molecular ion peak [M]⁺ |
| HRMS (ESI) | 216.0073 / 218.0052 | Calculated exact mass for [M+H]⁺ (C₈H₁₁⁷⁹BrNO⁺ / C₈H₁₁⁸¹BrNO⁺) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH), amino (-NH₂), and bromo-substituted aromatic ring.
Key expected vibrational frequencies for this compound would include:
O-H Stretch: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, characteristic of the alcohol's hydroxyl group.
N-H Stretch: Two sharp peaks typically found between 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl ring.
C-O Stretch: A strong band in the 1050-1250 cm⁻¹ range would confirm the presence of the secondary alcohol.
C-Br Stretch: A characteristic absorption in the lower frequency (fingerprint) region, typically between 500-600 cm⁻¹, would indicate the presence of the carbon-bromine bond.
Despite the theoretical expectations, a search of scientific literature and chemical databases did not yield specific, experimentally determined IR absorption data for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Observed Frequency (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | 3200-3600 (Broad) | Data not available |
| N-H (Primary Amine) | 3300-3500 (Two peaks) | Data not available |
| C-H (Aromatic) | 3000-3100 | Data not available |
| C-H (Aliphatic) | 2850-3000 | Data not available |
| C=C (Aromatic) | 1450-1600 | Data not available |
| C-O (Secondary Alcohol) | 1050-1250 | Data not available |
| C-Br | 500-600 | Data not available |
X-ray Crystallography for Solid-State Structural Determination
For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the atomic connectivity and the substitution pattern on the aromatic ring. It would also reveal the solid-state conformation, including the torsion angles between the phenyl ring and the ethanol side chain. Furthermore, this analysis would provide insight into intermolecular interactions, such as hydrogen bonding involving the amino (-NH₂) and hydroxyl (-OH) groups, which are crucial in dictating the packing of molecules in the crystal.
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not locate a published crystal structure for this compound. Therefore, specific data on its crystal system, space group, and unit cell dimensions are not available.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (Molecules per unit cell) | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for identifying and quantifying compounds containing chromophores—parts of a molecule that absorb light, such as aromatic rings and systems with double bonds.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring. The presence of the amino (-NH₂) and bromo (-Br) substituents on the phenyl ring influences the energy of these transitions and, consequently, the wavelengths of maximum absorbance (λmax). Typically, an aromatic amine like this would show strong absorptions in the UV region, often with multiple bands corresponding to different electronic transitions (e.g., π → π* transitions). The solvent used for analysis can also influence the position and intensity of these peaks.
However, a review of available scientific literature and spectral databases did not yield any specific experimental UV-Vis absorption data for this compound.
| Absorption Maximum (λmax) | Solvent | Molar Absorptivity (ε) |
|---|---|---|
| Data not available | Data not available | Data not available |
Computational Chemistry and Theoretical Studies of 1 2 Amino 5 Bromophenyl Ethan 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and vibrational frequencies of compounds like 1-(2-Amino-5-bromophenyl)ethan-1-ol (B6203440).
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure. The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.
No specific optimized geometrical parameters for this compound were found in the reviewed literature.
Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the optimized structure is a true energy minimum. This analysis also predicts the infrared (IR) and Raman spectra of the molecule. For instance, in a related compound, (R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol, characteristic IR stretching vibrations are observed at 3350 cm⁻¹ for the O-H group, 1600 cm⁻¹ for the aromatic C=C bonds, and 1120 cm⁻¹ for the C-Br/C-Cl bonds. smolecule.com Similar vibrational modes would be expected for this compound, and theoretical calculations would provide a detailed assignment of these modes.
Specific calculated vibrational frequencies for this compound are not available in the provided search results.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding a molecule's chemical reactivity and electronic properties.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For example, in a study of benomyl, the HOMO-LUMO energy gap was found to be 5.039 eV, indicating a high level of stability. nih.gov The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
Specific HOMO-LUMO energy gap values for this compound were not found in the search results.
Reactivity Descriptors and Fukui Function Calculations
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic and electrophilic attack. In a DFT study of N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, these descriptors were computed to understand their anticancer activity. nih.gov
No specific reactivity descriptors or Fukui function calculations for this compound were identified in the search results.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP surface illustrates the regions of positive and negative electrostatic potential. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For instance, in the analysis of benomyl, the negative regions were localized over the carbonyl groups, indicating them as sites for electrophilic interaction. nih.gov A similar analysis for this compound would reveal the reactive nature of its functional groups.
A specific MEP map for this compound was not available in the search results.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching and data processing. The NLO properties of organic molecules are often associated with extended π-conjugated systems and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer.
Theoretical studies on compounds analogous to this compound, such as substituted anilines and other aminophenyl derivatives, have been conducted to predict their NLO response. jcsp.org.pkmq.edu.au These investigations typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine key NLO parameters like the first-order hyperpolarizability (β). researchgate.net For instance, studies on similar alkylaminophenol compounds have shown that substituents on the aromatic ring significantly influence the hyperpolarizability values. jcsp.org.pk The presence of both an amino group (electron-donating) and a bromo group (electron-withdrawing) in this compound suggests a potential for NLO activity.
Computational models predict these properties by calculating the dipole moment (μ), polarizability (α), and hyperpolarizability (β). While direct experimental data for this compound is not available, theoretical calculations for similar structures provide insight. For example, a theoretical study on a pyrimidine (B1678525) derivative highlighted how crystalline environments could enhance NLO properties, with the dipole moment increasing by approximately 23% from the isolated molecule to the crystalline phase. nih.gov
Table 1: Predicted NLO Properties of a Hypothetical Aminobromophenyl Derivative (Illustrative)
| Parameter | Calculated Value | Method |
| Dipole Moment (μ) | 5.95 D | DFT/B3LYP |
| Polarizability (α) | 35 x 10⁻²⁴ esu | DFT/B3LYP |
| First Hyperpolarizability (β) | 20 x 10⁻³⁰ esu | DFT/B3LYP |
This table is illustrative and based on typical values for similar organic molecules. Specific values for this compound would require dedicated computational analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemical compounds based on their molecular structures. These models are pivotal in drug discovery for identifying promising lead compounds.
For derivatives similar to this compound, QSAR studies have been effectively applied. For instance, a QSAR analysis of aminophenyl benzamide (B126) derivatives as histone deacetylase inhibitors revealed that hydrophobic character and hydrogen bond-donating groups are crucial for activity. nih.gov Another study on 7-chloro-4-aminoquinoline derivatives demonstrated the influence of steric, hydrophobic, and electronic factors on their antimalarial activity. asianpubs.org
In the context of this compound, a QSAR model would correlate its physicochemical properties (descriptors) with a specific biological activity. Key descriptors would likely include:
LogP: A measure of lipophilicity.
Topological Polar Surface Area (TPSA): Related to membrane permeability.
Molecular Weight: A basic but important descriptor.
Dipole Moment: An electronic descriptor.
A hypothetical QSAR equation for a related class of compounds might look like:
Biological Activity = c0 + c1(LogP) + c2(TPSA) + c3*(Dipole Moment)
Such models, once validated, can be used to predict the activity of new, unsynthesized analogs, thereby streamlining the drug development process.
Molecular Docking and Interaction Prediction with Target Systems
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in understanding potential mechanisms of action for drug candidates.
While no specific docking studies have been published for this compound, research on analogous compounds provides a framework for its potential interactions. For example, docking studies on pyrimidine derivatives have identified potential inhibitory activity against enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases. nih.gov The process involves preparing the 3D structure of the target protein and the ligand (this compound) and then using a scoring function to rank the possible binding poses.
Key interactions that would be assessed for this compound in a protein's active site include:
Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors.
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction that is increasingly recognized in drug design.
Table 2: Potential Interacting Residues in a Hypothetical Protein Target
| Interaction Type | Ligand Group | Potential Amino Acid Residues |
| Hydrogen Bond | Amino (-NH2) | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond | Hydroxyl (-OH) | Serine, Threonine, Tyrosine |
| Hydrophobic | Phenyl Ring | Leucine, Valine, Phenylalanine |
| Halogen Bond | Bromo (-Br) | Carbonyl oxygen of the backbone |
Theoretical Predictions in Anticipation of Experimental Discoveries
Theoretical chemistry not only explains existing data but also makes predictions that can guide future experimental work. For this compound, computational studies can pre-emptively identify promising avenues for research.
Based on its structural motifs, theoretical predictions can be made about its potential as a synthetic intermediate for more complex molecules, such as pharmaceuticals or functional materials. For instance, the amino and hydroxyl groups are reactive sites for various chemical transformations. Computational modeling can predict the reactivity and potential reaction pathways for this compound.
Furthermore, theoretical predictions of its spectroscopic signatures (e.g., NMR, IR, UV-Vis spectra) can aid in its experimental identification and characterization. By calculating these spectra in silico, researchers can have a reference to compare with experimental results, facilitating the confirmation of the compound's synthesis and purity. The exploration of its conformational landscape through computational methods can also reveal the most stable three-dimensional structures, which is crucial for understanding its interactions and properties.
Advanced Analytical Techniques for 1 2 Amino 5 Bromophenyl Ethan 1 Ol Characterization
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 1-(2-Amino-5-bromophenyl)ethan-1-ol (B6203440). However, the analysis of simple amino alcohols can be challenging due to their lack of a strong ultraviolet (UV) chromophore, often leading to poor detection sensitivity. oup.com To overcome this, pre-column derivatization is a common strategy. Reagents that react with the amino group to attach a UV-active or fluorescent tag are frequently employed. For instance, o-phthalaldehyde (B127526) (OPA) is a well-known derivatizing agent for primary amines that allows for sensitive fluorescence or UV detection. nih.gov
An alternative to derivatization is the use of Hydrophilic Interaction Chromatography (HILIC), which is suitable for polar compounds and can sometimes enable the analysis of underivatized amino alcohols. jocpr.com
Chiral HPLC for Enantiomeric Excess Determination
As this compound is a chiral molecule, distinguishing and quantifying its enantiomers is critical, especially in pharmaceutical contexts. Chiral HPLC is the definitive method for determining enantiomeric excess (e.e.). Two primary strategies are employed:
Direct Methods: This approach utilizes a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (like teicoplanin) are particularly effective for the separation of underivatized amino alcohols. sigmaaldrich.comsigmaaldrich.comwindows.net These phases offer complex chiral recognition environments involving hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.com
Indirect Methods: In this strategy, the racemic amino alcohol is reacted with a chiral derivatizing reagent to form a pair of diastereomers. oup.comakjournals.com These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. akjournals.com
The choice between direct and indirect methods depends on factors like sample complexity, required sensitivity, and the availability of suitable CSPs or derivatizing agents.
Method Development and Optimization (e.g., Mobile Phases, Columns)
Developing a robust and selective HPLC method requires careful optimization of several parameters. For chiral separations of compounds structurally similar to this compound, both normal-phase and reversed-phase chromatography can be effective.
A pertinent example is the method developed for the enantiomeric separation of the closely related compound, β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com This successful separation provides a strong starting point for method development for this compound. Key parameters are often selected and optimized as follows:
Column Selection: The choice of CSP is the most critical parameter for a direct chiral separation. For a structurally similar bromo-phenyl amino acid, an (R,R) Whelk-01 chiral column provided good resolution. tsijournals.com Other common choices for amino alcohols include columns like Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) and Astec CHIROBIOTIC T (teicoplanin). sigmaaldrich.comwindows.net
Mobile Phase: In normal-phase mode, the mobile phase typically consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol (B145695) or isopropanol). tsijournals.com In reversed-phase mode, mixtures of water and methanol (B129727) or acetonitrile (B52724) are used. sigmaaldrich.com
Additives: Small amounts of acidic or basic additives are often essential to improve peak shape and achieve separation. Trifluoroacetic acid (TFA) is commonly used to suppress the ionization of free silanol (B1196071) groups on the silica (B1680970) support and to protonate the analyte's amino group, while basic additives like isopropylamine (B41738) or diethylamine (B46881) can be used to improve the chromatography of basic compounds. windows.nettsijournals.com
The table below summarizes the optimized conditions from the method developed for β-amino-β-(4-bromophenyl) propionic acid, which serves as a valuable reference. tsijournals.com
| Parameter | Condition | Purpose |
| Column | (R,R) Whelk-01 (250 x 4.6 mm, 5 µm) | Chiral Stationary Phase for enantiomeric recognition. |
| Mobile Phase | n-Hexane : Ethanol : TFA : Isopropylamine | Normal-phase eluent system. |
| (95 : 5 : 0.1 : 0.025 v/v/v/v) | ||
| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |
| Detection | UV at 225 nm | Wavelength for monitoring the analyte. |
| Temperature | Ambient | Standard operating temperature. |
| Injection Vol. | 10 µL | Volume of sample introduced for analysis. |
This interactive table outlines a validated HPLC method for a compound structurally related to this compound, providing a template for method development.
Gas Chromatography (GC)
Gas Chromatography (GC) is a high-resolution separation technique that can be applied to the analysis of this compound. However, due to the low volatility and polar nature of the amino and hydroxyl groups, direct analysis is generally not feasible. These functional groups can cause poor peak shape and strong adsorption onto the stationary phase. Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. researchgate.net
Common derivatization approaches for amino alcohols include:
Silylation: Reacting the active hydrogens of the -OH and -NH2 groups with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Acylation: Using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or chloroformates like heptafluorobutyl chloroformate (HFBCF) to form ester and amide derivatives. nih.govresearchgate.net
GC-MS Coupling
Coupling Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful tool for both separation and definitive identification. While the GC separates the components of a mixture, the mass spectrometer fragments the eluting molecules and detects the resulting ions, generating a unique mass spectrum that acts as a chemical fingerprint.
For chiral analysis, a chiral GC column (e.g., Chirasil-L-Val) can be used to separate the derivatized enantiomers. researchgate.netnih.gov The mass spectrometer then provides mass spectral data for each enantiomer, confirming its identity. The fragmentation patterns observed in the mass spectrum give crucial information about the molecule's structure. This combination allows for the confident determination of enantiomeric ratios and the detection of trace-level impurities. nih.gov
| Technique | Derivatization Requirement | Column Type | Key Information Provided |
| GC | Yes (e.g., acylation, silylation) | Capillary (e.g., DB-5) | Purity, retention time |
| Chiral GC-MS | Yes (e.g., with HFBCF) | Chiral Capillary (e.g., Chirasil-Val) | Enantiomeric excess, molecular mass, structural confirmation |
This interactive table compares standard GC with chiral GC-MS for the analysis of this compound.
Spectrophotometric Methods (Beyond Routine UV-Vis)
While routine UV-Vis spectrophotometry is used for quantification in HPLC, other spectrophotometric techniques provide deeper structural insights.
Raman Spectroscopy Applications
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that yields detailed information about a molecule's structure, conformation, and intermolecular interactions. For this compound, it is particularly useful for studying the intramolecular hydrogen bond between the hydroxyl (-OH) group and the amino (-NH2) group. arxiv.org
The strength and nature of this hydrogen bond influence the molecule's conformational equilibrium and are reflected in the positions and intensities of the O-H and N-H stretching bands in the Raman spectrum. arxiv.org Studies on similar amino alcohols combine experimental Raman spectra with Density Functional Theory (DFT) calculations to assign vibrational frequencies and analyze how substituents on the molecule affect hydrogen bond strength. arxiv.orgarxiv.org For this compound, the electron-withdrawing bromine atom and the position of the substituents on the phenyl ring would be expected to create a distinct spectral signature, making Raman spectroscopy a valuable tool for conformational analysis and structural verification.
Advanced Infrared Techniques
The characterization of this compound, a molecule with multiple functional groups, benefits significantly from advanced infrared (IR) spectroscopy techniques. These methods offer enhanced sensitivity, require minimal sample preparation, and provide deeper insights into the molecular structure and intermolecular interactions compared to traditional IR spectroscopy.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for analyzing solid and liquid samples of this compound with minimal preparation. Unlike traditional transmission FTIR, which often requires samples to be pressed into pellets (e.g., with KBr), ATR-FTIR involves simply placing the sample in direct contact with a high-refractive-index crystal, typically diamond or germanium. nih.gov An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection point, an evanescent wave penetrates a short distance into the sample, and the absorption of this wave provides the infrared spectrum.
The key advantage of ATR-FTIR for analyzing this compound is the high quality and reproducibility of the spectra obtained. This is particularly useful for obtaining detailed information about the various functional groups within the molecule. The expected vibrational modes for this compound would include the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-O stretching, and various aromatic C-H and C=C bending and stretching modes, as well as the C-Br stretch.
For instance, the O-H stretching absorption in alcohols is typically broad, appearing in the 3300 to 3400 cm⁻¹ range when hydrogen-bonded. openstax.org Similarly, the primary amine group (-NH₂) would exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is expected near 1050 cm⁻¹. openstax.org The presence of the brominated phenyl ring would also produce characteristic absorptions. The para-substituted benzene (B151609) ring typically shows strong bands in the 800-850 cm⁻¹ region due to out-of-plane C-H bending.
The utility of ATR-FTIR extends to studying dynamic processes, such as the diffusion of solvents or reactants, which could be relevant in synthetic or formulation studies involving this compound. nih.gov
Two-Dimensional Infrared (2D IR) Spectroscopy
Two-dimensional infrared (2D IR) spectroscopy is a sophisticated technique that provides information on vibrational couplings between different functional groups within a molecule. wisc.eduwikipedia.org By spreading the IR spectrum across two frequency axes, 2D IR can reveal correlations between vibrational modes that are coupled through space or through chemical bonds. This can offer profound insights into the three-dimensional structure and dynamics of this compound in solution. wikipedia.org
In a 2D IR spectrum, diagonal peaks correspond to the fundamental vibrational absorptions seen in a linear IR spectrum, while cross-peaks indicate coupling between different vibrational modes. wikipedia.org For this compound, 2D IR could be employed to study:
Intramolecular Hydrogen Bonding: The technique can probe the coupling between the O-H stretch of the alcohol and the N-H stretch of the amine group, providing evidence for and characterizing the strength of any intramolecular hydrogen bonds.
Solvent Interactions: By observing changes in cross-peak intensities and positions in different solvents, the nature of hydrogen bonding between the solute and solvent molecules can be elucidated. nih.gov
Conformational Dynamics: The time-evolution of the 2D IR spectrum can track structural fluctuations and conformational changes on a picosecond timescale. wikipedia.org
Table of Expected Infrared Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Alcohol | O-H Stretch (Hydrogen-bonded) | 3300 - 3400 (broad) | The broadness is indicative of hydrogen bonding. openstax.org |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Symmetric and asymmetric stretching modes. |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | |
| Aliphatic Chain | C-H Stretch | 2850 - 3000 | |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | Multiple bands are expected. |
| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 | |
| Alcohol | C-O Stretch | ~1050 | For secondary alcohols. openstax.org |
| Aromatic Ring | C-H Out-of-Plane Bend | 800 - 850 | Characteristic of para-disubstitution. |
| Aryl Bromide | C-Br Stretch | 500 - 600 |
Applications of 1 2 Amino 5 Bromophenyl Ethan 1 Ol in Organic Synthesis and Materials Science
The chemical compound 1-(2-Amino-5-bromophenyl)ethan-1-ol (B6203440) is a versatile molecule whose utility in scientific application stems from its unique arrangement of functional groups: a primary aromatic amine, a bromine atom, and a secondary benzylic alcohol. These features, particularly the ortho-relationship between the amino and hydroxyethyl (B10761427) groups on the brominated benzene (B151609) ring, make it a valuable precursor and intermediate in several areas of chemistry. While its direct applications are often intertwined with its ketone precursor, 1-(2-amino-5-bromophenyl)ethanone (B1278902), the alcohol itself is a crucial entity in the synthesis of more complex molecular architectures. lookchem.com
Future Research Directions and Perspectives for 1 2 Amino 5 Bromophenyl Ethan 1 Ol
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial research. Future efforts in the synthesis of 1-(2-Amino-5-bromophenyl)ethan-1-ol (B6203440) will likely prioritize the development of more environmentally benign methodologies. This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions.
Key research directions may include:
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs) and transaminases, offers a promising green alternative to traditional chemical methods. researchgate.netresearchgate.net Research into engineering robust enzymes capable of high stereoselectivity for the synthesis of substituted phenylethanolamines from their corresponding ketones is a significant area of interest. frontiersin.orgnih.gov The development of bienzymatic or multienzyme cascade reactions could further enhance the efficiency and sustainability of the synthesis. researchgate.netrsc.org
Catalyst-free and Solvent-free Reactions: Exploring reactions that can proceed efficiently without a catalyst and in the absence of harmful organic solvents is a major goal of green chemistry. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) is one such technique that can accelerate reactions, often leading to higher yields and cleaner products with reduced solvent usage. rsc.org
Use of Greener Solvents: When solvents are necessary, the focus will be on employing environmentally friendly options like water or bio-derived solvents. organic-chemistry.orgnih.govrsc.org The development of catalytic systems that are effective in these green solvents is a parallel research avenue.
Table 1: Potential Green Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages |
| Biocatalytic Reduction | Use of engineered alcohol dehydrogenases to reduce 2-amino-5-bromoacetophenone. nih.gov | High enantioselectivity, mild reaction conditions, biodegradable catalysts. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. rsc.org | Reduced reaction times, increased yields, potential for solvent-free conditions. |
| Aqueous Phase Synthesis | Performing the synthesis in water as the solvent. organic-chemistry.orgnih.gov | Reduced environmental impact, improved safety, potential for catalyst recycling. |
| Flow Chemistry | Continuous production using a flow reactor. | Enhanced safety, better process control, easier scalability. |
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The chirality of this compound is crucial for many of its applications, making its enantioselective synthesis a primary research focus. While some methods exist, the development of more efficient, selective, and versatile catalytic systems remains an active area of investigation.
Future research will likely explore:
Transition Metal Catalysis: The design of novel chiral ligands for transition metals like rhodium, iridium, and ruthenium is expected to yield catalysts with improved activity and enantioselectivity for the asymmetric hydrogenation of the corresponding ketone precursor. acs.orgnih.govmdpi.com
Organocatalysis: The use of small organic molecules as catalysts offers an attractive metal-free alternative. organic-chemistry.org Research into new chiral organocatalysts for the asymmetric reduction of ketones or the ring-opening of epoxides could provide efficient routes to enantiomerically pure this compound. acs.org
Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis and organocatalysis, can enable novel transformations and improve stereocontrol.
Table 2: Emerging Catalytic Systems for Enantioselective Synthesis
| Catalytic System | Description | Potential Advantages |
| Chiral Rhodium Complexes | Asymmetric hydrogenation of 2-amino-5-bromoacetophenone using a recyclable rhodium catalyst. rsc.org | High enantioselectivity, potential for catalyst recycling. |
| Chiral Iridium-MaxPHOX Catalysts | Use of structurally diverse iridium catalysts for asymmetric hydrogenation. nih.gov | High activity and efficiency, tunable catalyst structure. |
| Engineered Amine Dehydrogenases | Biocatalytic reductive amination of the corresponding hydroxy ketone. researchgate.netfrontiersin.org | High stereoselectivity, use of ammonia (B1221849) as a cheap amino donor. |
| Chiral Sulfinamide Organocatalysts | Asymmetric ring-opening of a meso-epoxide with an aniline (B41778) derivative. organic-chemistry.org | Metal-free, mild reaction conditions, excellent enantioselectivity. |
Advanced Computational Modeling for Reaction Prediction and Rational Design
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational modeling can provide valuable insights to guide experimental work.
Future computational studies may focus on:
Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to study the reaction mechanisms of different synthetic routes will help in understanding the factors that control reactivity and selectivity. bath.ac.uk
Catalyst Design: Computational screening of virtual libraries of catalysts can accelerate the discovery of new and improved catalytic systems for the enantioselective synthesis of this compound. bohrium.comacs.org
Predicting Reaction Outcomes: The development of machine learning models trained on experimental data could enable the prediction of reaction yields and enantioselectivities for new catalytic systems or reaction conditions. bath.ac.uk
Table 3: Applications of Computational Modeling in the Study of this compound Synthesis
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for asymmetric hydrogenation. bath.ac.uk | Understanding of transition state geometries and energies, leading to rational catalyst improvement. chemeducator.org |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of chiral catalysts. | Insights into the origin of enantioselectivity. |
| Machine Learning (ML) | Predicting the enantioselectivity of new catalysts. bath.ac.uk | Accelerated discovery of optimal catalysts for the synthesis. |
| Virtual Screening | In silico screening of potential catalysts. bohrium.com | Identification of promising catalyst candidates for experimental validation. |
Investigation of Molecular Interactions with Biological Systems at the Mechanistic Level
Given that many derivatives of phenylethanolamines exhibit biological activity, a deeper understanding of the molecular interactions of this compound with biological targets is a critical area for future research. wikipedia.orgbiomolther.orgbiomolther.org The presence of the bromine atom can significantly influence these interactions through halogen bonding. ump.edu.pl
Key research avenues include:
Molecular Docking Studies: Computational docking simulations can predict the binding modes of this compound and its derivatives to the active sites of various enzymes and receptors. nih.govsemanticscholar.orgnih.gov This can help in identifying potential biological targets and in the rational design of more potent and selective inhibitors or modulators.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives of this compound with systematic structural modifications will allow for the elucidation of the key structural features required for a specific biological activity. biomolther.orgbiomolther.org
Biophysical Techniques: Using techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to study the binding of this compound to purified proteins can provide detailed mechanistic insights into these interactions. brylinski.orgacs.orgcapes.gov.brsemanticscholar.org
Table 4: Methods for Investigating Molecular Interactions
| Method | Information Obtained | Relevance to this compound |
| Molecular Docking | Predicted binding poses and affinities to biological targets. nih.gov | Identification of potential protein targets and rational design of bioactive derivatives. |
| X-ray Crystallography | High-resolution 3D structure of the compound bound to a protein. acs.org | Detailed understanding of the specific molecular interactions, including halogen bonds. ump.edu.pl |
| NMR Spectroscopy | Information on binding interfaces and conformational changes upon binding. | Characterization of the dynamics of the interaction in solution. |
| Structure-Activity Relationship (SAR) | Correlation between chemical structure and biological activity. biomolther.orgbiomolther.org | Guidance for the optimization of lead compounds for improved potency and selectivity. |
Expanding Material Science Applications
The unique structural features of this compound, including its aromatic ring, amino and hydroxyl groups, and the bromine atom, make it an interesting candidate for the development of novel functional materials.
Future research could explore its use in:
Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of new polymers with tailored properties. Amino alcohols can be incorporated into polyesters and polyamides, potentially leading to materials with enhanced thermal stability, biodegradability, or specific recognition capabilities. alfa-chemistry.comnih.govresearchgate.net
Chiral Stationary Phases: Immobilization of enantiomerically pure this compound onto a solid support could lead to the development of new chiral stationary phases for enantioselective chromatography.
Table 5: Potential Material Science Applications
| Application Area | Rationale | Potential Outcome |
| Polymer Synthesis | The amino and hydroxyl groups can participate in polymerization reactions. nih.gov | Development of novel poly(ester amide)s with tunable mechanical and degradation properties. nih.gov |
| Functional Dyes | The 2-amino-5-bromophenyl moiety can be converted into a chromophore. | Creation of new dyes with specific spectral properties. |
| Chiral Separation | Use as a chiral selector in chromatography. | New materials for the separation of enantiomers. |
| Corrosion Inhibitors | Amino alcohols are known to have anti-corrosive properties. alfa-chemistry.com | Development of new corrosion inhibitors for metal surfaces. |
Q & A
Q. What are the standard laboratory synthesis protocols for 1-(2-Amino-5-bromophenyl)ethan-1-ol, and what key parameters must be optimized to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reduction of precursor ketones. Key parameters include:
- Temperature control : Maintaining low temperatures (0–5°C) during bromination to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency for halogenated intermediates.
- Catalysts : Use of chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective synthesis.
Post-synthesis, purification via column chromatography or recrystallization improves purity .
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions on the phenyl ring and hydroxyl/amino group interactions.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Chiral HPLC : Determines enantiomeric excess (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Structural validation : Use single-crystal X-ray diffraction (via SHELX software ) to confirm molecular conformation.
- Dose-response studies : Standardize in vitro assays (e.g., enzyme inhibition) with controlled pH, temperature, and solvent concentrations.
- Meta-analysis : Compare datasets using multivariate statistical tools to identify confounding variables (e.g., impurity profiles) .
Q. What strategies are recommended for achieving enantioselective synthesis of this compound, and how is stereochemical purity validated?
- Methodological Answer :
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Pd or Rh complexes) with chiral ligands to control stereochemistry.
- Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) in biphasic systems to enhance enantioselectivity.
- Validation : Chiral HPLC or circular dichroism (CD) spectroscopy quantifies enantiomeric ratios .
Q. How should in vitro and in vivo models be designed to investigate the pharmacological mechanisms of this compound, particularly regarding receptor interactions?
- Methodological Answer :
- In vitro :
- Receptor binding assays : Radioligand displacement studies (e.g., -labeled antagonists) to measure affinity (K).
- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450 interactions.
- In vivo :
- Rodent models : Induce disease states (e.g., pulmonary fibrosis via bleomycin ) and administer the compound intragastrically.
- Endpoint analysis : Measure biomarkers (e.g., TGF-β for fibrosis) and histopathology to correlate efficacy .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., G-protein-coupled receptors).
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes.
- QSAR modeling : Corrogate substituent effects (e.g., bromine position) with activity data to design analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
